molecular formula C24H20N2O B5349897 4,5-diphenyl-6-[(E)-2-phenylethenyl]-3,4-dihydro-1H-pyrimidin-2-one

4,5-diphenyl-6-[(E)-2-phenylethenyl]-3,4-dihydro-1H-pyrimidin-2-one

Cat. No.: B5349897
M. Wt: 352.4 g/mol
InChI Key: VOERGNCORYZWAF-WUKNDPDISA-N
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Description

4,5-Diphenyl-6-[(E)-2-phenylethenyl]-3,4-dihydro-1H-pyrimidin-2-one is a heterocyclic compound that features a pyrimidinone core with phenyl and phenylethenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-diphenyl-6-[(E)-2-phenylethenyl]-3,4-dihydro-1H-pyrimidin-2-one can be achieved through a multi-step process. One common method involves the Biginelli-like reaction, which is a one-pot synthesis involving the condensation of aromatic aldehydes, 1,2-diphenylethanone, and urea or guanidine carbonate under solvent-free conditions . The reaction typically requires heating and may be catalyzed by acids or bases to improve yield and selectivity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4,5-Diphenyl-6-[(E)-2-phenylethenyl]-3,4-dihydro-1H-pyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the double bonds or to reduce the pyrimidinone ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the pyrimidinone core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction could produce dihydropyrimidinones or other reduced forms.

Scientific Research Applications

4,5-Diphenyl-6-[(E)-2-phenylethenyl]-3,4-dihydro-1H-pyrimidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4,5-diphenyl-6-[(E)-2-phenylethenyl]-3,4-dihydro-1H-pyrimidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Diphenyl-6-[(E)-2-phenylethenyl]-3,4-dihydro-1H-pyrimidin-2-one is unique due to its specific substitution pattern and the presence of the pyrimidinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4,5-diphenyl-6-[(E)-2-phenylethenyl]-3,4-dihydro-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O/c27-24-25-21(17-16-18-10-4-1-5-11-18)22(19-12-6-2-7-13-19)23(26-24)20-14-8-3-9-15-20/h1-17,23H,(H2,25,26,27)/b17-16+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOERGNCORYZWAF-WUKNDPDISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=C(C(NC(=O)N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=C(C(NC(=O)N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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